molecular formula C26H22N2O4 B2464834 3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892437-79-5

3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2464834
CAS No.: 892437-79-5
M. Wt: 426.472
InChI Key: MXNUDYAHRXGKML-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.472. The purity is usually 95%.
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Scientific Research Applications

Novel Method for the Synthesis of Heterocycles

One study proposed a novel method for synthesizing heterocycles, emphasizing the importance of naphtho and benzopyranopyrimidines in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. This method allows the preparation of chromenopyrimidine derivatives with potential pharmaceutical applications (Osyanin et al., 2014).

Anti-Inflammatory and Analgesic Agents

Another study synthesized novel compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, which exhibit high inhibitory activity on COX-2 selectivity, offer insights into the design of new therapeutic agents (Abu‐Hashem et al., 2020).

Non-Peptide Antagonist for LHRH Receptor

Research into non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor led to the discovery of a thieno[2,3-d]pyrimidine-2,4-dione derivative with high binding affinity and potent in vitro antagonistic activity. This compound represents a new class of potential therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).

Nonlinear Optical Properties

The third-order nonlinear optical properties of novel styryl dyes related to the chemical structure of interest were studied, highlighting their potential as materials for nonlinear optical device applications due to their significant two-photon absorption phenomenon (Shettigar et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 3-methylbenzylamine to form the corresponding imine. The imine is then reacted with 2,4-dioxo-3,4-dihydrobenzofuran to form the desired product.", "Starting Materials": [ "4-methoxybenzaldehyde", "3-methylbenzylamine", "2,4-dioxo-3,4-dihydrobenzofuran" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with 2,4-dioxo-3,4-dihydrobenzofuran in the presence of a suitable base to form the desired product.", "Step 3: Purification of the product by column chromatography or recrystallization." ] }

CAS No.

892437-79-5

Molecular Formula

C26H22N2O4

Molecular Weight

426.472

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H22N2O4/c1-17-6-5-7-19(14-17)16-27-23-21-8-3-4-9-22(21)32-24(23)25(29)28(26(27)30)15-18-10-12-20(31-2)13-11-18/h3-14H,15-16H2,1-2H3

InChI Key

MXNUDYAHRXGKML-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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